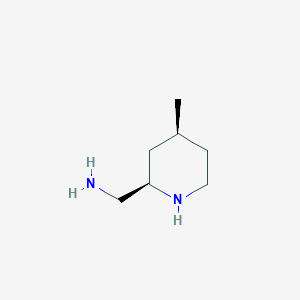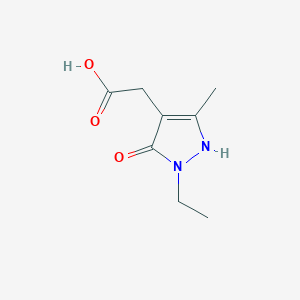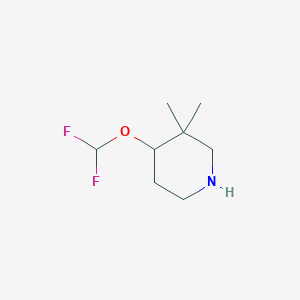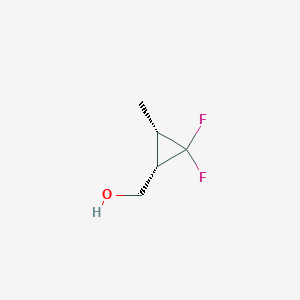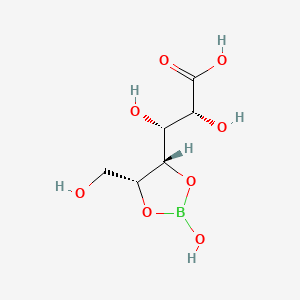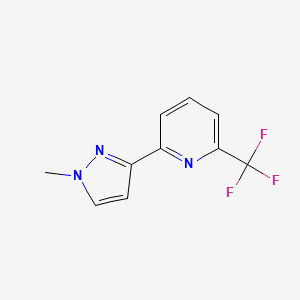
2-(1-Methyl-1H-pyrazol-3-yl)-6-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Methyl-1H-pyrazol-3-yl)-6-(trifluoromethyl)pyridine is a heterocyclic compound that features both a pyrazole and a pyridine ring. The presence of a trifluoromethyl group at the 6-position of the pyridine ring and a methyl group at the 1-position of the pyrazole ring makes this compound unique. It is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-1H-pyrazol-3-yl)-6-(trifluoromethyl)pyridine typically involves the formation of the pyrazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of 1-methyl-3-pyrazolecarboxaldehyde, which is then reacted with a trifluoromethylpyridine derivative under specific conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques, which offer advantages such as higher yields, better control over reaction conditions, and improved safety. These methods are designed to be atom-economical and environmentally benign, avoiding the need for extensive purification steps .
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-1H-pyrazol-3-yl)-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure high yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution reactions could introduce new functional groups like amines or halides.
Scientific Research Applications
2-(1-Methyl-1H-pyrazol-3-yl)-6-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Its unique structure and potential biological activities make it a candidate for drug development, particularly in the areas of anti-inflammatory, anti-cancer, and antimicrobial research.
Industry: The compound can be used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism by which 2-(1-Methyl-1H-pyrazol-3-yl)-6-(trifluoromethyl)pyridine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, while the pyrazole and pyridine rings can participate in hydrogen bonding and other interactions that stabilize the compound-target complex.
Comparison with Similar Compounds
Similar Compounds
2-(1-Methyl-1H-pyrazol-3-yl)pyridine: Lacks the trifluoromethyl group, which can significantly alter its biological activity and chemical properties.
6-(Trifluoromethyl)pyridine: Lacks the pyrazole ring, which can affect its binding interactions and overall activity.
1-Methyl-3-pyrazolecarboxaldehyde: A precursor in the synthesis of the target compound, with different reactivity and applications.
Uniqueness
The presence of both the pyrazole and pyridine rings, along with the trifluoromethyl group, makes 2-(1-Methyl-1H-pyrazol-3-yl)-6-(trifluoromethyl)pyridine unique. This combination of structural features can enhance its stability, binding affinity, and selectivity for various targets, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C10H8F3N3 |
|---|---|
Molecular Weight |
227.19 g/mol |
IUPAC Name |
2-(1-methylpyrazol-3-yl)-6-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C10H8F3N3/c1-16-6-5-8(15-16)7-3-2-4-9(14-7)10(11,12)13/h2-6H,1H3 |
InChI Key |
FZCVHQTUZDTVPM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)C2=NC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


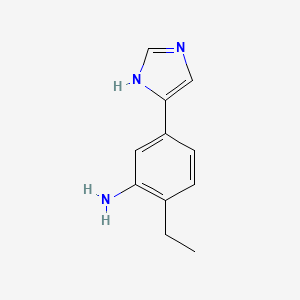
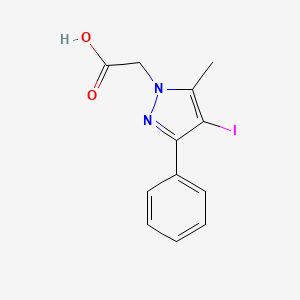
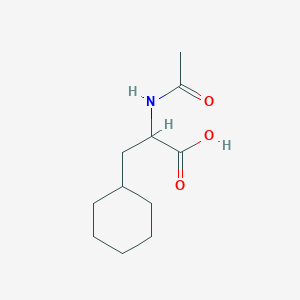
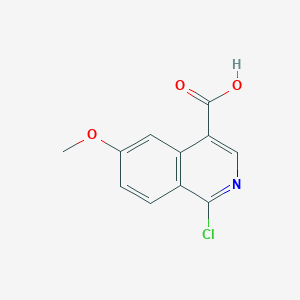
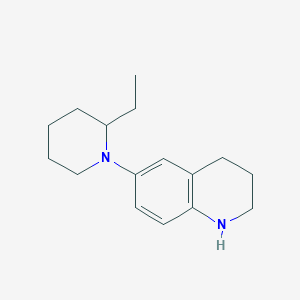
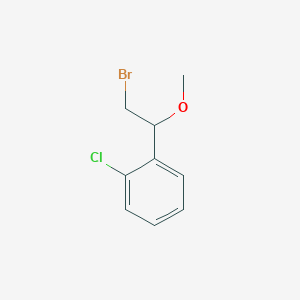
![tert-Butyl N-({4-[2-(4-formylphenoxy)acetyl]morpholin-2-yl}methyl)carbamate](/img/structure/B13339283.png)
